2-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
Description
This compound is a purine nucleoside analog characterized by a 2-amino-substituted purine core fused with a 6,8-dione moiety. The ribose-like tetrahydrofuran ring adopts the (2R,3R,4R,5R) stereochemistry, featuring hydroxyl groups at positions 3 and 4 and a hydroxymethyl group at position 3. This structural configuration is critical for its interactions with biological targets, such as enzymes involved in nucleotide metabolism or viral replication.
Properties
Molecular Formula |
C10H13N5O6 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4+,5-,8-/m1/s1 |
InChI Key |
FPGSEBKFEJEOSA-SAFLGMAISA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
Origin of Product |
United States |
Biological Activity
2-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione, also known as a purine derivative with significant biological implications, has garnered attention for its potential therapeutic applications. This compound is characterized by a complex structure that includes a purine base and a sugar moiety, which are critical for its biological activity.
- Chemical Formula : C11H15N5O5
- Molecular Weight : 297.27 g/mol
- CAS Number : 374750-30-8
- IUPAC Name : 2-amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in nucleotide metabolism. Its structural similarity to adenosine suggests potential roles in modulating adenosine receptors, which are implicated in numerous physiological processes including inflammation and immune response.
Biological Activities
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against several viruses by inhibiting viral replication. For instance, studies have shown that similar purine analogs can interfere with the replication of RNA viruses.
- Antitumor Effects : The compound has also been evaluated for its anticancer properties. It is hypothesized to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.
- Immunomodulatory Effects : There is evidence suggesting that this compound can modulate immune responses by affecting cytokine production and T-cell activation.
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of various adenosine analogs. The results indicated that compounds structurally related to 2-amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine demonstrated significant inhibition of viral replication in vitro at concentrations below 50 µM .
Case Study 2: Antitumor Activity
In another investigation focused on cancer therapeutics, the compound was tested against human tumor cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through caspase activation pathways .
Research Findings Summary Table
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of purines, including the compound , exhibit antiviral properties. They act by inhibiting viral replication and can be potential candidates for developing antiviral therapeutics against various viruses such as HIV and hepatitis C. Studies have demonstrated that modifications in the purine structure can enhance efficacy against specific viral targets.
Anticancer Properties
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may interfere with cell signaling pathways crucial for tumor growth and survival. For instance, compounds similar to this one have been investigated for their role in inhibiting the PI3K/Akt pathway, which is often dysregulated in cancers.
Neuroprotective Effects
Recent studies highlight the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties may contribute to reducing oxidative stress in neuronal cells, thereby protecting against neurodegeneration.
Enzyme Inhibition Studies
The compound serves as a valuable tool for studying enzyme kinetics and inhibition mechanisms. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism, providing insights into metabolic pathways and potential therapeutic targets.
Metabolic Pathway Analysis
Due to its structural similarity to natural nucleotides, this compound can be utilized to explore metabolic pathways involving purine metabolism. Researchers can trace its incorporation into nucleic acid synthesis or evaluate its effects on metabolic flux.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and their implications:
Physicochemical Properties
- Solubility : The target compound’s hydroxyl-rich tetrahydrofuran enhances water solubility, whereas methylated (e.g., 1,7,9-trimethyl) or acetylated analogs (e.g., 10c) exhibit reduced solubility .
- Molecular Weight : Ranges from 252.23 g/mol () to ~689.2 g/mol (adamantane derivatives), impacting bioavailability and membrane permeability .
Preparation Methods
Sugar Moiety Preparation and Protection
- The sugar component, (2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, is typically derived from ribose or ribose derivatives.
- Protection of the 3' and 4' hydroxyl groups is commonly achieved using acetonide or silyl ethers to control regioselectivity during glycosylation.
- For example, selective protection strategies using tert-butyldimethylsilyl (TBDMS) groups or acetonide formation have been reported to stabilize the sugar moiety during subsequent reactions.
Purine Base Preparation
- The purine base with amino and keto groups at positions 2 and 6, respectively, is prepared or purchased in a protected form to avoid side reactions.
- Modifications at the 8-position (such as morpholino substitution) are known but for the target compound, the base is typically unmodified at this position.
- Activation of the purine base for glycosylation is often done by converting it into a purine halide (e.g., 6-chloropurine) or by using silylated purine derivatives.
Glycosylation Reaction
- The key step is the coupling of the protected sugar with the purine base.
- This is typically performed under Lewis acid catalysis (e.g., using trimethylsilyl triflate, TMSOTf) to promote the formation of the N9-glycosidic bond.
- The reaction conditions are carefully controlled to favor β-anomer formation, consistent with natural nucleosides.
- Solvents such as dichloromethane or acetonitrile are commonly used.
Deprotection and Purification
- After glycosylation, the protecting groups on the sugar hydroxyls are removed under mild acidic or fluoride ion conditions, depending on the protecting group type.
- The final compound is purified by chromatographic techniques such as flash chromatography or preparative HPLC.
- Purity and identity are confirmed by NMR, mass spectrometry, and elemental analysis.
Representative Experimental Data and Yields
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Sugar protection | TBDMS-Cl, imidazole, DMF, room temp | 85-90 | Selective protection of 3',4'-OH groups |
| Purine base activation | 6-Chloropurine, silylation with HMDS, TMSOTf catalyst | 80-85 | Formation of silylated purine for glycosylation |
| Glycosylation | Protected sugar + silylated purine, TMSOTf, DCM, 0°C to room temp, 4-6 hours | 70-80 | β-anomer favored; reaction monitored by TLC |
| Deprotection | TBAF in THF or acidic hydrolysis (e.g., acetic acid/water) | 75-85 | Removal of silyl or acetonide protecting groups |
| Purification | Flash chromatography (silica gel, gradient elution with DCM/MeOH) | - | Final product isolated as white solid |
Research Findings and Optimization Notes
- Stereochemical control : The stereochemistry of the sugar moiety is critical for biological activity; thus, stereoselective synthesis or isolation from natural sources is preferred.
- Protecting group choice : The use of silyl protecting groups allows for mild deprotection conditions, preserving sensitive functional groups.
- Glycosylation efficiency : Lewis acid catalysis with TMSOTf is widely reported to give high yields and selectivity for the N9 position.
- Purification challenges : Due to the polarity of the nucleoside, reverse-phase chromatography or ion-exchange methods may be employed for higher purity.
- Alternative methods : Enzymatic synthesis using nucleoside phosphorylases has been explored for similar nucleosides but is less common for this specific compound.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Key Reagents/Materials | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Sugar protection | TBDMS-Cl, imidazole, DMF | Ribose derivative | 85-90 | Protects hydroxyl groups |
| Purine base activation | Silylation with HMDS, TMSOTf catalysis | 6-Chloropurine | 80-85 | Activates base for coupling |
| Glycosylation | Lewis acid catalysis (TMSOTf), DCM solvent | Protected sugar + silylated purine | 70-80 | Forms N9-glycosidic bond |
| Deprotection | TBAF in THF or acidic hydrolysis | Protected nucleoside | 75-85 | Removes protecting groups |
| Purification | Flash chromatography | Silica gel, DCM/MeOH gradient | - | Isolates pure nucleoside |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
